molecular formula C11H10BrNS B2637767 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole CAS No. 500690-88-0

8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole

Cat. No.: B2637767
CAS No.: 500690-88-0
M. Wt: 268.17
InChI Key: NIFLZIWCYOSPQJ-UHFFFAOYSA-N
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Description

8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole is a heterocyclic compound with the molecular formula C11H10BrNS and a molecular weight of 268.17 g/mol . This compound is characterized by a fused ring system that includes a bromine atom, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoaniline with thiopyran derivatives in the presence of a base to facilitate the cyclization process . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for temperature and pressure control is crucial in industrial settings to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole has several applications in scientific research:

Mechanism of Action

The mechanism by which 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the fused ring system allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological responses .

Properties

IUPAC Name

8-bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNS/c12-7-1-2-10-8(5-7)9-6-14-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFLZIWCYOSPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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